molecular formula C17H25NO7 B581641 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine CAS No. 1336874-02-2

1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine

Cat. No.: B581641
CAS No.: 1336874-02-2
M. Wt: 355.387
InChI Key: FLLXQDIQYCBDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine is a high-value synthetic building block designed for advanced pharmaceutical research and the development of novel active compounds. Its core research value lies in its role as a versatile chemical intermediate in multi-step organic synthesis, particularly in the construction of complex nitrogen-containing target molecules. The presence of the BOC (tert-butoxycarbonyl) group offers a protected piperidine nitrogen, which is crucial for achieving selective reactions in complex molecular frameworks and can be cleanly deprotected under mild acidic conditions when needed. Furthermore, the 2,2-dimethyl-1,3-dioxane-4,6-dione moiety (a Meldrum's acid derivative) is a highly reactive carbonyl equivalent. This group can be readily functionalized or serve as a handle for further cyclization reactions, making the compound a strategic precursor in the synthesis of more elaborate structures. This reagent is instrumental in medicinal chemistry for creating lead compounds and is widely used in the synthesis of pharmacologically active intermediates, including those for potential anticancer and anti-Alzheimer agents. It is strictly for use in laboratory research settings.

Properties

IUPAC Name

tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO7/c1-16(2,3)25-15(22)18-8-6-10(7-9-18)12(19)11-13(20)23-17(4,5)24-14(11)21/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLXQDIQYCBDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine-Dioxane Carbonyl Intermediate

The piperidine ring is functionalized at the 4-position with the 2,2-dimethyl-4,6-dioxo-dioxane-5-carbonyl group through a nucleophilic acyl substitution or coupling reaction. Key steps include:

  • Activation of the Dioxane Carbonyl Component :
    The dioxane moiety, synthesized separately, is activated as an acid chloride or mixed anhydride. For example, 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl chloride reacts with the piperidine’s 4-position amine or hydroxyl group. This step parallels methodologies used in peptide couplings, where reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate amide bond formation.

  • Coupling to Piperidine :
    The activated carbonyl group is coupled to 4-aminopiperidine or 4-hydroxypiperidine under inert conditions. In one approach, DIPEA (N,N-diisopropylethylamine) is used as a base to deprotonate the piperidine, enabling nucleophilic attack on the carbonyl carbon.

Table 1: Representative Coupling Conditions

ReagentSolventTemperatureYield*Source
HATU/DIPEATHF/DCM0°C → RT70–85%
EDC/HOBtDMFRT65–75%
BOC-Anhydride/TEADCM0°C>95% (BOC)

*Yields estimated from analogous reactions in cited sources.

Introduction of the BOC Protecting Group

The tert-butoxycarbonyl (BOC) group is introduced to the piperidine’s nitrogen to prevent unwanted side reactions during subsequent synthetic steps. This is achieved using di-tert-butyl dicarbonate (BOC anhydride) in the presence of a mild base like triethylamine (TEA):

Piperidine intermediate+(Boc)2OTEA, DCM1-BOC-protected piperidine\text{Piperidine intermediate} + (\text{Boc})_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{1-BOC-protected piperidine}

Key Considerations :

  • Reaction conditions are kept anhydrous to avoid hydrolysis of the BOC group.

  • The BOC protection typically proceeds quantitatively (>95% yield) under optimized conditions.

Optimization Strategies and Challenges

Purification and Side Reactions

  • Chromatographic Purification : Flash chromatography (e.g., using PE/EtOAc gradients) isolates the target compound from unreacted starting materials or byproducts.

  • Side Reactions : Competing acylation at the piperidine’s nitrogen is mitigated by temporary protection with a less stable group (e.g., Fmoc) before BOC introduction.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and THF enhance reactivity in coupling steps but require careful moisture control.

  • Low-Temperature Coupling : Reactions initiated at 0°C minimize epimerization or decomposition of sensitive intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Peaks corresponding to the BOC group’s tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm. The dioxane ring’s methyl groups resonate as singlets near δ 1.6 ppm.

  • 13C NMR : The carbonyl carbon of the dioxane moiety is observed at δ 170–175 ppm, while the BOC carbonyl appears at δ 155–160 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₂₅NO₇ : [M+H]⁺ = 355.387. Experimental HRMS matches this value within 1 ppm error.

Applications in Drug Discovery

While beyond preparation methods, it is noteworthy that this compound’s structure aligns with intermediates used in PD-1/PD-L1 inhibitors and kinase modulators . Its dioxane carbonyl group provides rigidity, potentially enhancing target binding affinity.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Agents : The compound has been investigated for its potential as an inhibitor of the B-cell lymphoma 6 protein (BCL6), which is implicated in various cancers. Research indicates that modifications to the core structure can lead to significant improvements in binding affinity and biological activity against BCL6. For instance, derivatives of this compound have shown over a 300-fold increase in activity compared to earlier compounds through optimized shape complementarity .
  • Synthesis of Novel Therapeutics : The synthetic pathways involving this compound have been optimized to produce various derivatives that exhibit enhanced pharmacological properties. The efficient synthetic routes allow for the rapid development of new chemical entities that can be screened for biological activity .
  • Biochemical Research : It serves as a biochemical tool for studying protein interactions and cellular pathways. The compound's unique structure enables it to act as a probe in proteomics research, facilitating the understanding of complex biological systems .

Case Study 1: BCL6 Inhibition

In a study aimed at developing potent BCL6 inhibitors, researchers synthesized several derivatives of 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine. The lead compound demonstrated an IC50 value of 12 nM in cellular assays, indicating its potential as a therapeutic agent for treating BCL6-dependent malignancies. The study highlighted the importance of structural optimization in enhancing both biochemical and cellular potency .

Case Study 2: Synthesis Strategies

A comprehensive synthesis strategy was developed that involved the use of acetonitrile as a solvent and potassium phosphate as a catalyst. This method yielded the target compound with a notable efficiency of 25% under reflux conditions. Such methodologies are crucial for scaling up production for further biological testing .

Table 1: Biochemical Activity of Derivatives

Compound IDIC50 (nM)Binding AffinityComments
CCT37206412HighLead compound for BCL6
CCT36934726ModeratePrevious lead
Ethylamine Derivative570LowPoor cellular activity

Table 2: Synthesis Conditions

Reaction TypeSolventCatalystYield (%)
RefluxAcetonitrilePotassium Phosphate25
StirringMethoxy-PropanolNoneVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural, synthetic, and functional differences between 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine and related compounds:

Compound Molecular Weight Key Functional Groups Synthesis Method Reactivity/Applications Stability
This compound ~367.36 g/mol BOC, dioxane-dione, piperidine Multi-step synthesis (BOC protection + dioxane-dione coupling) Electrophilic dioxane-dione participates in nucleophilic additions; pharmaceutical intermediate Stable under anhydrous, acidic conditions
2,2-Dimethyl-4,6-dioxo-1,3-dioxane () ~158.12 g/mol Dioxane-dione La(OTf)3-catalyzed condensation of malonic acid and ketones (30°C, 3h) Forms imidazolium ylides via reactions with diamines; used in heterocyclic synthesis Hygroscopic; degrades under basic conditions
1-BOC-4-(4'-Cyanophenyl)piperidine () ~286.35 g/mol BOC, cyanophenyl, piperidine BOC protection of 4-cyanophenyl-piperidine Intermediate for CNS-targeting drugs; cyanophenyl enhances lipophilicity Stable to mild acids/bases; BOC deprotects with TFA
Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-piperidine-3-carboxylate () ~434.35 g/mol Nitro, benzodioxole, piperidinone Cyclization of nitro-diesters (85°C, ethanol) Antiviral/anticancer candidate; nitro group aids in redox modulation Sensitive to reducing agents
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () ~215.23 g/mol Ethoxycarbonyl, carboxylic acid, piperidine NaOH/Na2CO3-catalyzed hydrolysis Building block for peptidomimetics; carboxylic acid enables amide coupling Stable in aqueous media; hydrolyzes in strong acids

Key Comparative Insights:

Structural Complexity: The target compound’s dioxane-dione group distinguishes it from simpler BOC-piperidines (e.g., 1-BOC-4-(4'-cyanophenyl)piperidine), imparting unique reactivity for heterocyclic synthesis . Compared to piperidinones (), the dioxane-dione system lacks a basic nitrogen but offers greater electrophilicity due to electron-withdrawing carbonyls .

Synthetic Accessibility: The dioxane-dione moiety is synthesized via La(OTf)3-catalyzed condensation (62–77% yield, 30°C) , whereas the target compound likely requires sequential BOC protection and coupling steps under controlled conditions.

Functional Versatility: The BOC group in the target compound allows selective deprotection, enabling site-specific modifications—a feature shared with 1-BOC-4-(4'-cyanophenyl)piperidine but absent in non-BOC derivatives like 1-(ethoxycarbonyl)piperidine-4-carboxylic acid . The dioxane-dione’s reactivity with diamines () suggests utility in forming fused heterocycles, akin to imidazolium ylides .

Stability and Solubility :

  • The dioxane-dione group may reduce aqueous solubility compared to carboxylic acid derivatives (), but enhances compatibility with organic solvents for reactions like SNAr or Michael additions.
  • Stability under acidic conditions is superior to nitro-containing analogs (), which are prone to reduction .

Biological Activity

1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine, identified by its CAS number 1336874-02-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H25_{25}NO7_7, with a molecular weight of 355.38 g/mol. It features a piperidine ring substituted with a BOC (tert-butyloxycarbonyl) group and a dioxane moiety that contributes to its biological properties.

PropertyValue
Molecular FormulaC17_{17}H25_{25}NO7_7
Molecular Weight355.38 g/mol
CAS Number1336874-02-2
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-(2,2-dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine-1-carboxylate with various reagents under controlled conditions. A common method includes refluxing in acetonitrile followed by purification through preparative HPLC.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In studies involving various cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer), derivatives showed varied effects on cell proliferation and invasion:

  • Inhibition of Cell Proliferation : Certain derivatives demonstrated IC50_{50} values indicating effective inhibition of cell growth at micromolar concentrations.
  • Mechanism of Action : The mechanism often involves the disruption of signaling pathways critical for cancer cell survival and proliferation. For instance, compounds have been shown to inhibit MMP (matrix metalloproteinase) activity and interfere with pathways like ERK and NF-kB signaling .

Antibacterial Activity

In addition to anticancer effects, the biological activity of related compounds has been evaluated for antibacterial properties. For example:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus625–1250
Compound BEscherichia coliNo activity
Compound CPseudomonas aeruginosa625

The synthesized derivatives were tested against both Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited excellent antibacterial activity against specific strains while showing no effect on others .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar piperidinone compounds:

  • Cell Line Studies : A study highlighted that piperidinone derivatives inhibited cell invasion in breast cancer models significantly more than others without cytotoxic effects at high concentrations .
  • Antifungal Activity : Some derivatives also displayed antifungal properties against Candida albicans, suggesting a broader spectrum of biological activity .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperidine core and substituents significantly influence the biological efficacy of these compounds .

Q & A

Q. What are the established synthetic routes for 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine?

The compound is synthesized via acylation of a piperidine-BOC precursor using 2,2-dimethyl-1,3-dioxane-4,6-dione. A typical procedure involves:

  • Dissolving the precursor (e.g., tert-butyl piperidine-1-carboxylate) in dichloromethane (DCM) with catalytic DMAP.
  • Adding dicyclohexylcarbodiimide (DCC) and 2,2-dimethyl-1,3-dioxane-4,6-dione under cold conditions (0°C).
  • Warming to room temperature, stirring overnight, and filtering to remove urea byproducts.
  • Concentrating the filtrate, though isolation may require further purification (e.g., column chromatography) .

Q. Which spectroscopic and crystallographic methods are recommended for structural validation?

  • NMR and IR : Confirm functional groups (e.g., BOC-protected amine, carbonyl stretches).
  • X-ray crystallography : Resolve stereochemistry and confirm the dioxane-piperidine linkage. Use SHELXL for refinement (high-resolution data) and ORTEP-III for graphical representation of thermal ellipsoids .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns.

Q. How can researchers ensure purity during synthesis?

  • Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate unreacted starting materials.
  • Use recrystallization from solvents like ethanol or acetone to improve crystalline purity.
  • Validate purity via HPLC (High-Performance Liquid Chromatography) with UV detection, targeting >97% purity thresholds as seen in reagent catalogs .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test alternatives to DMAP (e.g., 4-pyrrolidinopyridine) to enhance acylation efficiency.
  • Solvent optimization : Replace DCM with THF or acetonitrile to improve solubility of intermediates.
  • Temperature control : Monitor exothermic reactions to minimize side products (e.g., diketene oligomerization) .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

  • Dynamic NMR : Investigate conformational flexibility if splitting/overlapping peaks occur.
  • DFT calculations : Compare computed IR/NMR spectra (using Gaussian or ORCA) with experimental data to assign ambiguous signals.
  • Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine structures from twinned crystals, common in dioxane derivatives .

Q. How to analyze stereochemical outcomes in derivatives of this compound?

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns).
  • X-ray anomalous dispersion : Employ Cu-Kα radiation to determine absolute configuration.
  • Circular Dichroism (CD) : Correlate Cotton effects with computed electronic transitions for stereochemical assignments .

Q. What computational methods predict reactivity in downstream functionalization?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the dioxane-carbonyl moiety.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem’s 3D conformer data .

Methodological Considerations

Q. How to troubleshoot low yields in the acylation step?

  • Side reaction mitigation : Add molecular sieves to scavenge water, preventing hydrolysis of the active acyl intermediate.
  • Alternative coupling reagents : Replace DCC with EDCI/HOBt to reduce racemization risks.
  • In situ monitoring : Use TLC or inline IR to track reaction progress and terminate before byproduct formation .

Q. What safety protocols are critical during synthesis?

  • Ventilation : Use fume hoods to handle volatile solvents (DCM) and avoid inhalation.
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., DCC).
  • Emergency response : Immediate washing with water for skin exposure and medical consultation for ingestion, as outlined in safety data sheets .

Q. How to validate crystallographic data quality for publication?

  • R-factor criteria : Ensure R1 < 0.05 and wR2 < 0.15 for high-resolution structures.
  • PLATON checks : Use ADDSYM to detect missed symmetry and SQUEEZE for solvent-accessible voids.
  • CIF validation : Submit to IUCr’s CheckCIF tool to flag outliers in bond lengths/angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.